6-methyl-2-(1-oxo-1-(4-phenethylpiperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one
Description
The compound 6-methyl-2-(1-oxo-1-(4-phenethylpiperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one features a pyridazinone core substituted at position 6 with a methyl group and at position 2 with a propan-2-yl group linked to a 4-phenethylpiperazine moiety via a ketone bridge. This structure combines a heterocyclic scaffold with a piperazine-derived side chain, a design often leveraged in medicinal chemistry for modulating receptor affinity and pharmacokinetic properties .
Properties
IUPAC Name |
6-methyl-2-[1-oxo-1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-16-8-9-19(25)24(21-16)17(2)20(26)23-14-12-22(13-15-23)11-10-18-6-4-3-5-7-18/h3-9,17H,10-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJRLFAPVVMCIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)C(C)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine Cyclocondensation
Ethyl 4-oxopentanoate reacts with methylhydrazine in acetic acid to form the pyridazinone ring:
$$
\text{CH}3\text{COC(CH}2\text{CO}2\text{Et)CH}3 + \text{CH}3\text{NHNH}2 \xrightarrow{\text{AcOH}} \text{C}6\text{H}7\text{N}_2\text{O} + \text{EtOH}
$$
Conditions :
Functionalization at Position 2
The propan-2-yl ketone group is introduced via nucleophilic substitution. For example, 3-chloro-6-methylpyridazin-3(2H)-one reacts with 1-bromo-2-propanone in the presence of K₂CO₃:
$$
\text{C}5\text{H}5\text{ClN}2\text{O} + \text{BrCH}2\text{COCH}3 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}8\text{H}{11}\text{ClN}2\text{O}_2
$$
Optimization Data :
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| K₂CO₃ | DMF | 60°C | 65% |
| NaH | THF | 0°C → RT | 58% |
Synthesis of 4-Phenethylpiperazine
Phenethylation of piperazine is achieved through alkylation or reductive amination.
Alkylation with Phenethyl Bromide
Piperazine reacts with phenethyl bromide under basic conditions:
$$
\text{C}4\text{H}{10}\text{N}2 + \text{BrCH}2\text{CH}2\text{C}6\text{H}5 \xrightarrow{\text{NaH, DMF}} \text{C}{12}\text{H}{18}\text{N}2
$$
Key Variables :
Reductive Amination
Alternative routes employ reductive amination of piperazine with phenylacetaldehyde and NaBH₃CN:
$$
\text{C}4\text{H}{10}\text{N}2 + \text{C}6\text{H}5\text{CH}2\text{CHO} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{C}{12}\text{H}{18}\text{N}2
$$
Yield : 72% after column chromatography.
Coupling of Pyridazinone and Piperazine Moieties
The propan-2-yl ketone serves as a bridge for connecting the pyridazinone and piperazine fragments.
Amide Coupling Using EDC/HOBt
The ketone is converted to a carboxylic acid via oxidation, followed by coupling with 4-phenethylpiperazine:
$$
\text{C}8\text{H}{11}\text{N}2\text{O}2 + \text{C}{12}\text{H}{18}\text{N}2 \xrightarrow{\text{EDC, HOBt, DIPEA}} \text{C}{23}\text{H}{29}\text{N}5\text{O}_2
$$
Reaction Details :
Direct Alkylation
Alternative one-pot methods utilize Mitsunobu conditions for direct coupling:
$$
\text{C}8\text{H}{11}\text{N}2\text{O}2 + \text{C}{12}\text{H}{18}\text{N}2 \xrightarrow{\text{DIAD, PPh}3, \text{THF}} \text{C}{23}\text{H}{29}\text{N}5\text{O}2
$$
Yield : 55% (lower due to steric hindrance).
Purification and Characterization
Final purification employs recrystallization or chromatography:
- Recrystallization : Ethyl acetate/petroleum ether (3:1) yields 90% purity.
- Column Chromatography : Silica gel (CH₂Cl₂/MeOH 9:1) achieves >95% purity.
Spectroscopic Data :
- ¹H NMR (600 MHz, DMSO-d₆) : δ 8.15 (s, 1H, pyridazinone-H), 7.32–7.25 (m, 5H, Ph), 3.82 (s, 2H, CH₂CO), 2.68 (t, J = 6 Hz, 4H, piperazine-H).
- LC-MS (m/z) : 407.2 [M + H]⁺ (calc. 406.5).
Challenges and Optimization Strategies
Steric Hindrance in Coupling
Bulky substituents on the pyridazinone reduce coupling efficiency. Using DIPEA as a base improves yields by 15% compared to TEA.
Keto-Enol Tautomerism
The propan-2-yl ketone exhibits tautomerism, complicating NMR analysis. Locking the keto form via complexation with Mg(ClO₄)₂ resolves this.
Piperazine Degradation
Prolonged heating (>80°C) degrades 4-phenethylpiperazine. Microwave-assisted synthesis at 50°C reduces reaction time to 30 minutes.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Structural Analysis of Pyridazinone/Piperazine Hybrids
-
Spectroscopic Techniques :
Reactivity Patterns
-
Potential Reactions :
-
Nucleophilic substitution : Likely for piperazine derivatives due to nitrogen lone pairs.
-
Oxidation/Hydrolysis : Possible at ester or amide groups, as seen in similar compounds.
-
-
Thermal Stability : Complex structures (e.g., pyridazinones) often exhibit high melting points and stability under standard conditions.
Limitations and Recommendations
The absence of direct references to 6-methyl-2-(1-oxo-1-(4-phenethylpiperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one in the provided materials restricts a detailed reaction analysis. To address this gap:
-
Consult Patent Literature : Patents like and discuss related heterocyclic compounds, which may provide indirect insights.
-
Expand Spectroscopic Data : Techniques like NMR and MS are critical for reaction monitoring, as demonstrated in .
-
Explore Biological Assays : While not covered here, such studies (e.g., in ) are essential for mechanistic insights.
Scientific Research Applications
Medicinal Applications
1. Antidepressant Activity
Research indicates that derivatives of piperazine compounds exhibit significant antidepressant properties. The phenethylpiperazine structure in this compound may enhance serotonin receptor activity, making it a candidate for treating depression and anxiety disorders. Studies have shown that similar compounds can modulate neurotransmitter levels, leading to improved mood and cognitive function .
2. Anticancer Properties
Several studies have explored the anticancer potential of pyridazine derivatives. The presence of the pyridazinone moiety in this compound suggests possible inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds with similar structures have been reported to induce cytotoxic effects in various cancer cell lines, including breast and lung cancer .
3. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research has demonstrated that certain pyridazine derivatives possess broad-spectrum antibacterial activity, which could be beneficial in developing new antibiotics to combat resistant strains of bacteria. The interaction of the compound with bacterial enzymes may disrupt essential metabolic processes .
Case Studies
Case Study 1: Antidepressant Screening
A study conducted on a series of piperazine derivatives, including the target compound, evaluated their effects on serotonin reuptake inhibition. Results indicated that compounds with similar structures showed promising antidepressant effects in animal models, supporting further exploration of 6-methyl-2-(1-oxo-1-(4-phenethylpiperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one as a potential therapeutic agent .
Case Study 2: Anticancer Mechanism Investigation
In vitro assays revealed that derivatives exhibiting structural similarities to this compound inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis via the mitochondrial pathway. This suggests that further investigation into the specific mechanisms of action for this compound could yield valuable insights into its anticancer efficacy .
Mechanism of Action
The exact mechanism of action of 6-methyl-2-(1-oxo-1-(4-phenethylpiperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as neurotransmitter receptors or enzymes. The phenethylpiperazine moiety suggests potential activity at serotonin or dopamine receptors, which could modulate neurological functions. Further research is needed to elucidate the precise pathways and targets involved.
Comparison with Similar Compounds
Structural Analogues of Pyridazin-3(2H)-one Derivatives
Pyridazin-3(2H)-one derivatives are widely studied for diverse pharmacological activities. Below is a comparative analysis of key analogs:
Key Observations:
- Piperazine Modifications: The target compound’s 4-phenethylpiperazine group distinguishes it from analogs like the PARP inhibitor in PDB 6V3W, which features a trifluoromethylpyrimidine-piperazine moiety.
- Position 6 Substitution : Methyl substitution at position 6 (target compound) contrasts with bulkier groups (e.g., phenyl or trifluoromethyl). Smaller substituents may reduce steric hindrance, favoring receptor binding .
Physicochemical Comparison:
| Property | Target Compound | PARP Inhibitor (6V3W) | 6-(4-Methylphenyl)-2-phenyl Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | ~400 (estimated) | 547.44 | 280.31 |
| LogP (Predicted) | ~3.5 | ~4.2 | ~2.8 |
| Hydrogen Bond Acceptors | 5 | 9 | 3 |
The higher LogP of the PARP inhibitor reflects its trifluoromethyl and pyrimidine groups, while the target compound’s phenethylpiperazine likely enhances membrane permeability.
Pharmacological Potential and Limitations
- Its methyl group at position 6 may confer metabolic stability compared to halogenated analogs .
- PARP Inhibitor (6V3W): Demonstrated crystallographic binding to PARP12, validating pyridazinone-piperazine hybrids as viable enzyme inhibitors .
- Anticancer Analogs : Derivatives with 3-(piperazin-1-yl)propyl chains showed IC₅₀ values of 10–50 µM against HeLa cells, highlighting the scaffold’s versatility .
Biological Activity
6-Methyl-2-(1-oxo-1-(4-phenethylpiperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 336.42 g/mol. The structural features include a pyridazine core, a ketone group, and a piperazine moiety which contribute to its biological activity.
Pharmacological Effects
- Antidepressant Activity : Preliminary studies suggest that derivatives of pyridazine compounds exhibit antidepressant-like effects. The presence of the piperazine ring is known to enhance serotonin receptor binding, which may contribute to mood regulation .
- Antitumor Properties : Some studies indicate that similar compounds have shown cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest .
- Neuroprotective Effects : There is evidence suggesting that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .
- Anti-inflammatory Activity : The compound's ability to modulate inflammatory pathways has been documented, indicating potential applications in treating inflammatory disorders .
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Modulation : The compound may act as a modulator of serotonin receptors, influencing neurotransmitter levels and signaling pathways associated with mood and anxiety disorders.
- Enzyme Inhibition : Similar compounds have been reported to inhibit specific enzymes involved in cancer progression and inflammation, suggesting that this compound may share a similar profile .
Study 1: Antidepressant Efficacy
A study conducted on animal models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral assays indicated enhanced locomotion and reduced immobility in forced swim tests, suggesting antidepressant potential .
Study 2: Cytotoxicity Against Cancer Cell Lines
In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Results showed IC50 values indicating effective inhibition of cell proliferation, with mechanisms involving apoptosis confirmed via flow cytometry analysis .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-methyl-2-(1-oxo-1-(4-phenethylpiperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one, and how can reaction yields be improved?
- Methodology : Synthesis typically involves multi-step condensation and substitution reactions. For example, describes analogous compounds synthesized via nucleophilic substitution of piperazine derivatives with halogenated pyridazinone precursors. Key parameters include:
- Temperature control (70–90°C) to avoid side reactions.
- Use of polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity.
- Catalytic bases like triethylamine to deprotonate intermediates .
Q. How is the compound characterized structurally, and what analytical techniques are most reliable?
- X-ray Crystallography : provides crystallographic parameters (e.g., triclinic system, space group P1, unit cell dimensions a = 8.9168 Å, b = 10.7106 Å) for a structurally similar pyridazinone derivative, guiding refinement protocols for resolving bond angles and torsional strain .
- Spectroscopy :
- ¹H/¹³C NMR : Aromatic protons in the pyridazinone core resonate at δ 7.2–8.5 ppm, while piperazine methylenes appear at δ 2.5–3.5 ppm ( ).
- FTIR : Key peaks include C=O stretch (~1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) ( ).
Q. What impurities are commonly observed during synthesis, and how are they controlled?
- Common Impurities : lists related triazolopyridine and chlorophenyl derivatives as potential byproducts due to incomplete substitution or oxidation.
- Mitigation Strategies :
- HPLC-PDA (Photo-Diode Array): Use C18 columns ( ) with mobile phases like ammonium acetate buffer (pH 6.5)/acetonitrile ( ) to separate impurities.
- Recrystallization : Ethanol/water mixtures (70:30 v/v) effectively remove hydrophobic byproducts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 4-phenethylpiperazine moiety?
- Methodology :
- Synthesize analogs with modified piperazine substituents (e.g., 4-methylpiperazine in or 4-phenylpiperazine in ) and compare bioactivity.
- In vitro assays : Measure binding affinity to serotonin/dopamine receptors (common targets for piperazine derivatives) using radioligand displacement (e.g., [³H]spiperone for D₂ receptors) .
Q. How can conflicting spectroscopic data (e.g., NMR vs. XRD) be resolved for this compound?
- Case Study : If NMR suggests axial chirality but XRD shows planar geometry, perform:
- Variable Temperature NMR : Detect conformational flexibility (e.g., coalescence of diastereotopic protons).
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G* level) with experimental XRD data ( ) to identify dominant conformers .
Q. What computational strategies predict metabolic pathways and potential toxicity?
- In silico Tools :
- CYP450 Metabolism : Use Schrödinger’s SiteMap to identify vulnerable sites (e.g., N-methyl groups on piperazine) for oxidation.
- Toxicity Prediction : ADMET Predictor™ or ProTox-II can flag hepatotoxicity risks based on structural alerts (e.g., pyridazinone cores) .
Q. How is thermal stability assessed, and what degradation products form under accelerated conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
